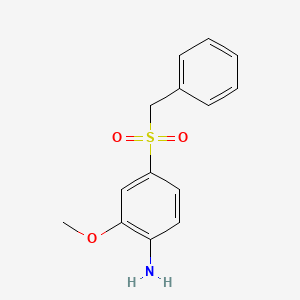
Ethylphenyldimethylaminoarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylphenyldimethylaminoarsine is an organoarsenic compound characterized by the presence of an ethyl group, a phenyl group, and a dimethylamino group attached to an arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylphenyldimethylaminoarsine can be synthesized through the reaction of ethylphenylchloroarsine with dimethylamine. The reaction typically occurs in a liquid phase under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: The industrial production of this compound involves the aminolysis of ethylphenylchloroarsine. This method is efficient and yields high purity products, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylphenyldimethylaminoarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Simpler arsenic compounds.
Substitution: Various substituted arsenic compounds
Wissenschaftliche Forschungsanwendungen
Ethylphenyldimethylaminoarsine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of ethylphenyldimethylaminoarsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its potential use as an antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Ethylphenylchloroarsine: Similar in structure but contains a chloro group instead of a dimethylamino group.
Dimethylarsinic Acid: Contains two methyl groups attached to arsenic but lacks the phenyl and ethyl groups.
Phenylarsine Oxide: Contains a phenyl group attached to arsenic but lacks the ethyl and dimethylamino groups .
Uniqueness: Ethylphenyldimethylaminoarsine is unique due to its combination of ethyl, phenyl, and dimethylamino groups attached to arsenic. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
61130-96-9 |
|---|---|
Molekularformel |
C10H16AsN |
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
N-[ethyl(phenyl)arsanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16AsN/c1-4-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
PTKPOWIPOACTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
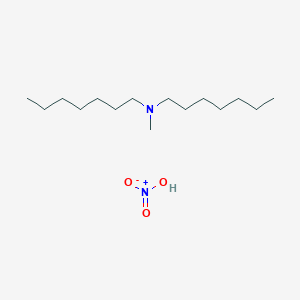
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
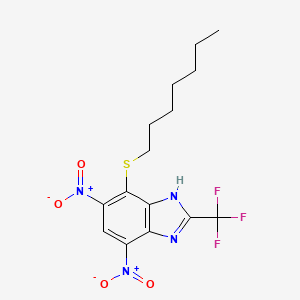
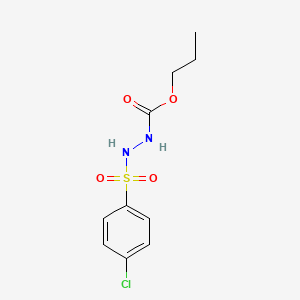
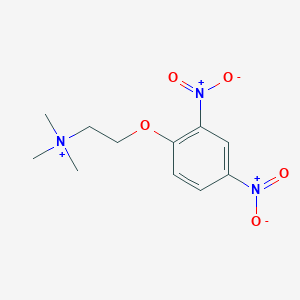
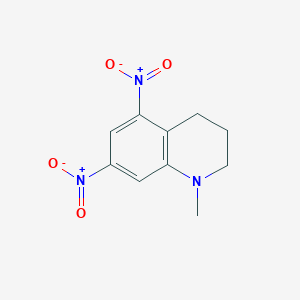
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)

